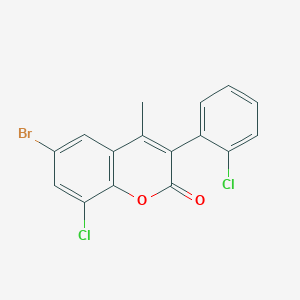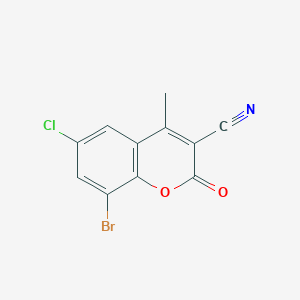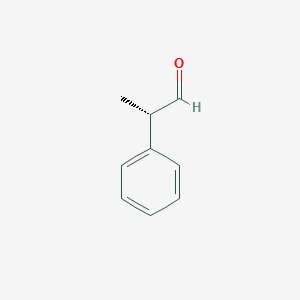
(s)-2-Phenylpropanal
概要
説明
(S)-2-Phenylpropanal is an organic compound with the molecular formula C9H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a phenyl group attached to a propanal structure. It is commonly used in the synthesis of various pharmaceuticals and fine chemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: (S)-2-Phenylpropanal can be synthesized through several methods. One common approach involves the reduction of (S)-2-Phenylpropanol using mild oxidizing agents. Another method includes the asymmetric hydrogenation of cinnamaldehyde, which yields this compound with high enantiomeric purity.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. These methods typically involve the use of chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions: (S)-2-Phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-2-Phenylpropanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield (S)-2-Phenylpropanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under controlled temperatures.
Major Products Formed:
Oxidation: (S)-2-Phenylpropanoic acid.
Reduction: (S)-2-Phenylpropanol.
Substitution: Various substituted phenylpropanal derivatives depending on the reagents used.
科学的研究の応用
(S)-2-Phenylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: this compound is utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: It is employed in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of (S)-2-Phenylpropanal involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to neurotransmitters, influencing various signaling pathways. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic sites in enzymes and receptors, modulating their activity.
類似化合物との比較
®-2-Phenylpropanal: The enantiomer of (S)-2-Phenylpropanal, which has different biological activities.
Cinnamaldehyde: A structurally similar compound with a double bond in the side chain.
Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an aromatic ring and an aldehyde group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
特性
IUPAC Name |
(2S)-2-phenylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
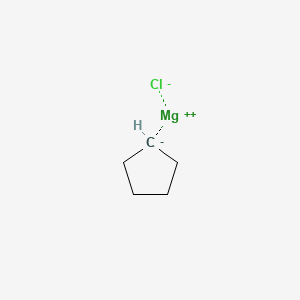
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)
![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)
![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3041596.png)
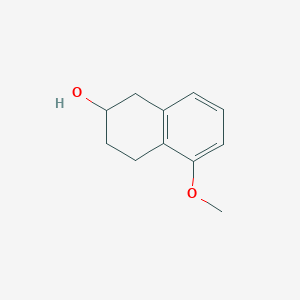
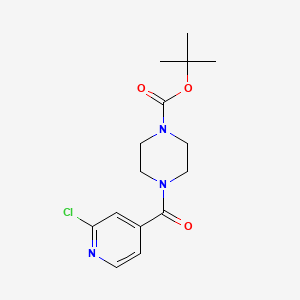
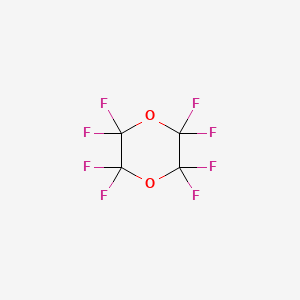
![diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3041604.png)
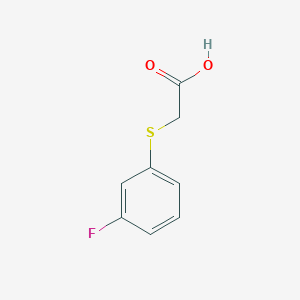
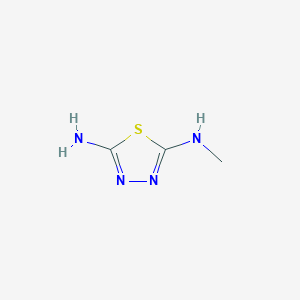
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide](/img/structure/B3041609.png)
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide](/img/structure/B3041610.png)
